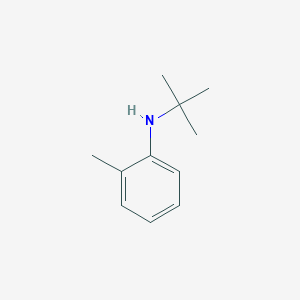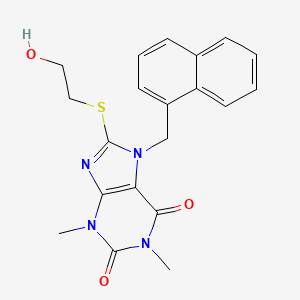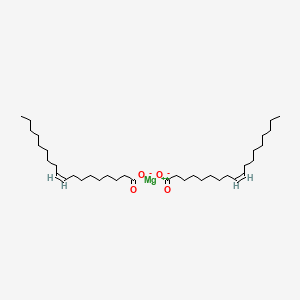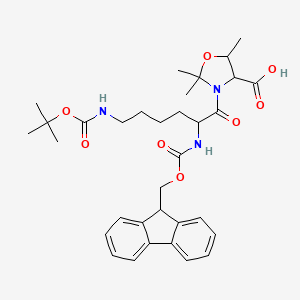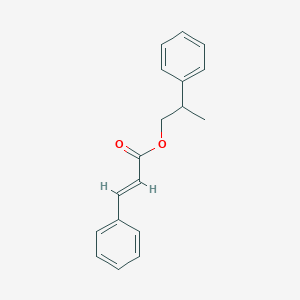![molecular formula C9H13N3O B12051394 3-[(4-Aminophenyl)amino]propanamide](/img/structure/B12051394.png)
3-[(4-Aminophenyl)amino]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Aminophenyl)amino]propanamide is an organic compound with the molecular formula C9H13N3O and a molecular weight of 179.22 g/mol . It is also known by its IUPAC name, 3-(4-aminoanilino)propanamide . This compound is characterized by the presence of an amide group and an aniline derivative, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Aminophenyl)amino]propanamide typically involves the reaction of 4-nitroaniline with acrylonitrile, followed by reduction and subsequent hydrolysis . The general steps are as follows:
Nitration: 4-nitroaniline is reacted with acrylonitrile under basic conditions to form 3-(4-nitrophenyl)propanenitrile.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen in the presence of a palladium catalyst.
Hydrolysis: The nitrile group is hydrolyzed to an amide group using acidic or basic hydrolysis conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Aminophenyl)amino]propanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-[(4-Aminophenyl)amino]propanamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and polymers.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Aminophenyl)amino]propanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(3,4-dimethoxyphenyl)propanamide hydrochloride
- 3-Amino-3-(2,6-difluorophenyl)propanamide
- N-(4-Chlorobenzyl)-N-methyl-3-(propylsulfanyl)propanamide
- 3-(4-Morpholinyl)propanethioamide
- 3-Chloro-n-(1,3-thiazol-2-yl)propanamide
Uniqueness
3-[(4-Aminophenyl)amino]propanamide is unique due to its specific structural features, such as the presence of both an amide group and an aniline derivative. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in various synthetic pathways .
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-(4-aminoanilino)propanamide |
InChI |
InChI=1S/C9H13N3O/c10-7-1-3-8(4-2-7)12-6-5-9(11)13/h1-4,12H,5-6,10H2,(H2,11,13) |
InChI Key |
LUAFQKXRHWACEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)NCCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,2R,3S,6S,9S,10R,14R,17S,18R,19S)-12-ethyl-19-hydroxy-17-methoxy-14-methyl-4-oxo-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-9-yl] benzoate;hydrochloride](/img/structure/B12051311.png)
![2-(3,4-dimethylphenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12051316.png)
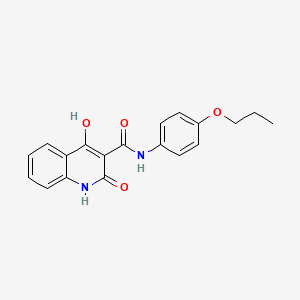

![6-Amino-3-ethyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12051322.png)
![2-[(methylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12051332.png)
![N-(2,4-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12051344.png)
![3-(2-bromophenyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12051361.png)
